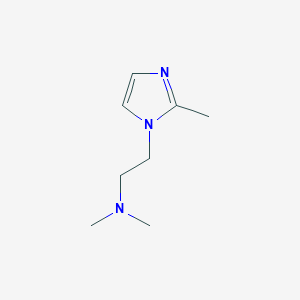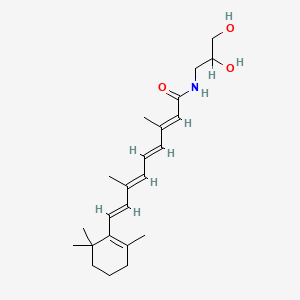
N-(2,3-Dihydroxypropyl)retinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinoid derivative characterized by the presence of a retinamide group attached to a 2,3-dihydroxypropyl moietyIts molecular formula is C23H35NO3, and it has a molecular weight of 373.5289 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)retinamide typically involves the reaction of retinoic acid with 2,3-dihydroxypropylamine. One common method includes the oxidative esterification of aromatic aldehydes followed by the ring opening of chiral epoxides with nitrogen heterocyclic carbenes (NHCs). This process results in high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative esterification and ring-opening reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydroxypropyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides and transition metal complexes.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydroxypropyl)retinamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and as a potential chemopreventive agent.
Industry: Utilized in the development of non-ionic X-ray contrast agents.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydroxypropyl)retinamide involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cell growth, differentiation, and apoptosis. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2,3-Dihydroxypropyl)retinamide include:
- N-(2-Hydroxyethyl)retinamide
- N-(3-Hydroxypropyl)retinamide
- N-(4-Pivaloyloxyphenyl)retinamide
Uniqueness
This compound is unique due to its specific dihydroxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its potential therapeutic effects .
Eigenschaften
CAS-Nummer |
75664-72-1 |
|---|---|
Molekularformel |
C23H35NO3 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+ |
InChI-Schlüssel |
FXQZICWUGFILLR-DZBDEXCTSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



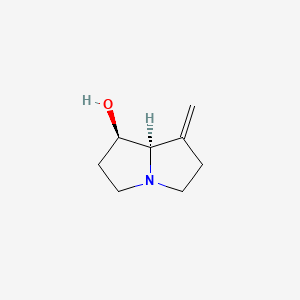
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
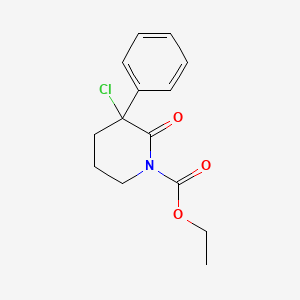

![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

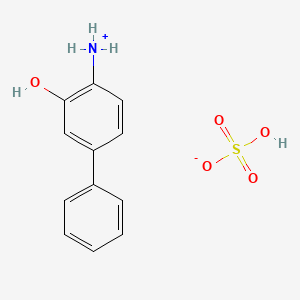
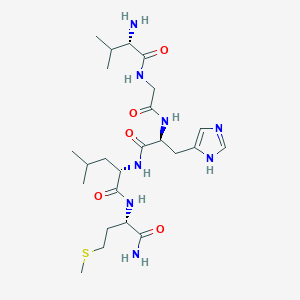

![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
